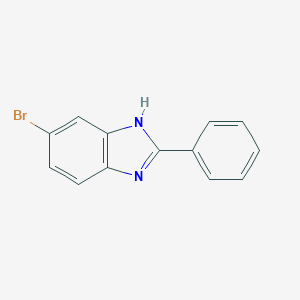

5-ブロモ-2-フェニルベンゾイミダゾール

概要

説明

5-Bromo-2-phenylbenzimidazole is a compound that belongs to the benzimidazole family, which is known for its wide spectrum of biological activities. Although the provided papers do not directly discuss 5-Bromo-2-phenylbenzimidazole, they do provide insights into the synthesis, properties, and potential applications of structurally related benzimidazole derivatives.

Synthesis Analysis

The synthesis of benzimidazole derivatives often involves cyclization reactions and the use of bromine as a key reagent. For instance, the synthesis of 3-(bromomethylene)isobenzofuran-1(3H)-ones from 2-alkynylbenzoic acids through a regioselective 5-exo-dig bromocyclization is described, highlighting the versatility of bromine in cyclization reactions . Similarly, the reaction of 1,2-diaminobenzimidazole with 1-aryl-2-bromo-3-phenylpropanones leads to the formation of 2-aryl-3-benzyl-9-aminoimidazo[1,2-a]benzimidazoles, demonstrating the use of bromine-containing reagents in the synthesis of benzimidazole derivatives .

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives can be elucidated using various spectroscopic techniques. For example, the structure of new hydrazide-hydrazones of 5-bromo-2-iodobenzoic acid was established based on spectral data such as 1H NMR and 13C NMR . Additionally, the crystal structure of 1-benzyl-3-(2-phenethyl)benzimidazolium bromide monohydrate was determined, revealing the dihedral angles between the phenyl rings and the benzimidazole ring system .

Chemical Reactions Analysis

Benzimidazole derivatives can undergo various chemical reactions, leading to the formation of new compounds with potential biological activities. The synthesis of hydrazide-hydrazones involves a condensation reaction, and these compounds were found to exhibit cytotoxicity and antimicrobial activity against a panel of bacteria and fungi . The reaction of 1,2-diaminobenzimidazole with bromo-containing reagents is another example of a chemical reaction leading to the synthesis of fused imidazole rings .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives, such as lipophilicity, can be determined using techniques like RP-HPTLC chromatography . The thermal properties and phase transitions of lanthanide complexes constructed using bromine-containing benzoic acid and 1,10-phenanthroline were studied using differential scanning calorimetry . These studies provide insights into the stability and behavior of benzimidazole derivatives under various conditions.

科学的研究の応用

抗癌活性

5-ブロモ-2-フェニルベンゾイミダゾール: は、その潜在的な抗癌特性について研究されています。 研究によると、2-フェニルベンゾイミダゾールの誘導体は、A549(肺癌)、MDA-MB-231(乳癌)、PC3(前立腺癌)などのさまざまな癌細胞株に対して生物活性を示す可能性があります . ブロム原子の存在は、分子の生物学的標的との相互作用に対するその電子効果を通じて、これらの特性を潜在的に強化する可能性があります。

抗菌および抗真菌特性

ベンゾイミダゾールクラスの化合物には、フェニル基を有するものも含まれており、それらの抗菌および抗真菌活性について合成およびスクリーニングが行われています。 それらは、Bacillus cereus、E. coli、Micrococcus luteus、Klebsiella pneumoniae、Staphylococcus aureus、Salmonella epidermidisなどのさまざまな細菌、およびAspergillus nigerやCandida albicansなどの真菌に対して効果を示しています . 臭素化変異体は、微生物病原体の標的化において特定の利点を提供する可能性があります。

励起状態プロトン移動研究

ベンゾイミダゾール誘導体は、励起状態プロトン移動(ESPT)プロセスという文脈でも研究されています。 臭素ベースのベンゾイミダゾール化合物の研究は、分光測定と理論計算を通じて、さまざまな溶媒中でのその挙動を理解するために実施されてきました . 5-ブロモ-2-フェニルベンゾイミダゾールの5位にある臭素原子は、そのようなESPTプロセスに影響を与える可能性があります。ESPTプロセスは、光化学や光生物学などの分野で重要です。

鎮痛効果

ベンゾイミダゾール骨格は、鎮痛特性を持つ化合物の部分として知られています。 5-ブロモ-2-フェニルベンゾイミダゾールに関する特定の研究は利用できない可能性がありますが、その構造上の関連物質は、鎮痛効果についてスクリーニングされています . この化合物のユニークな構造は、潜在的に改善された有効性または副作用の軽減を伴う、新しい鎮痛薬の開発に活用することができます。

作用機序

Target of Action

5-Bromo-2-phenylbenzimidazole is a derivative of the benzimidazole class of compounds . Benzimidazoles are known to interact with a variety of biological targets, including enzymes and protein receptors . Specifically, they have been found to exhibit anticancer activity , suggesting that their primary targets may be involved in cell proliferation and survival pathways.

Mode of Action

For instance, some benzimidazoles have been found to inhibit tubulin, a key protein involved in cell division . This suggests that 5-Bromo-2-phenylbenzimidazole may also interact with its targets in a similar manner, leading to changes in cell proliferation and survival.

Biochemical Pathways

Benzimidazoles are known to affect various biochemical pathways. For example, they have been found to exhibit α-glucosidase inhibitory activity , which could potentially affect carbohydrate metabolism.

Result of Action

Given its potential anticancer activity , it may induce cell cycle arrest, apoptosis, or other forms of cell death in cancer cells

生化学分析

Biochemical Properties

Benzimidazoles are known to interact with various enzymes, proteins, and other biomolecules

Cellular Effects

Benzimidazole derivatives have been intensively studied for their potential as anticancer agents . They have shown significant anticancer activity against human lung (A549), breast (MDA-MB-231), and prostate (PC3) cancer cell lines .

Molecular Mechanism

Benzimidazole compounds have been found to exhibit their bioactivities through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

A study on a similar compound, 2-(2’-Hydroxy-5’-Bromo)Phenylbenzimidazole, showed multi-color fluorescence emission at different wavelengths in methanol .

Dosage Effects in Animal Models

Benzimidazole compounds have been found to exhibit various effects at different dosages .

Metabolic Pathways

Benzimidazoles are known to interact with various enzymes and cofactors .

Transport and Distribution

Benzimidazole compounds are known to interact with various transporters and binding proteins .

Subcellular Localization

Benzimidazole compounds are known to interact with various compartments or organelles .

特性

IUPAC Name |

6-bromo-2-phenyl-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrN2/c14-10-6-7-11-12(8-10)16-13(15-11)9-4-2-1-3-5-9/h1-8H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVFCYTFUNNARML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60513681 | |

| Record name | 6-Bromo-2-phenyl-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60513681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1741-50-0 | |

| Record name | 6-Bromo-2-phenyl-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60513681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(quinolin-3-yl)propanoic acid](/img/structure/B157585.png)